6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-fluoropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different functional groups.
Coupling Products: Coupled products with extended conjugation.
Scientific Research Applications
6-Bromo-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
8-Bromo-6-fluoroimidazo[1,2-a]pyridine: Similar structure but with different positions of bromine and fluorine atoms.
6-Bromo-8-chloroimidazo[1,2-a]pyridine: Chlorine atom instead of fluorine at the 8th position.
6-Bromo-8-methylimidazo[1,2-a]pyridine: Methyl group instead of fluorine at the 8th position.
Uniqueness: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-bromo-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQWSWEMFBIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621815 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-06-3 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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